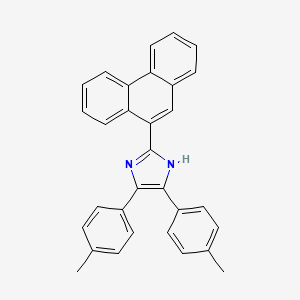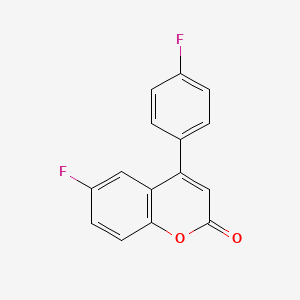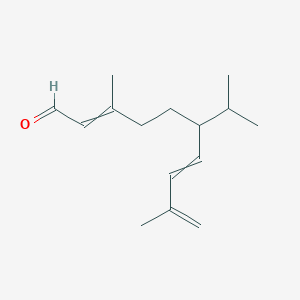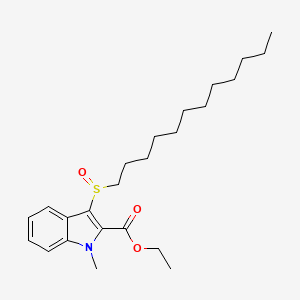
Ethyl 3-(dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an indole core, a sulfinyl group, and a long alkyl chain, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the sulfochlorination of dodecane to produce dodecane-1-sulfonyl chloride, which is then reacted with an indole derivative under controlled conditions to introduce the sulfinyl group . The final step involves esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The indole core can participate in electrophilic substitution reactions, allowing for further functionalization
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of substituted indole derivatives
Aplicaciones Científicas De Investigación
Ethyl 3-(dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of novel materials and surfactants .
Mecanismo De Acción
The mechanism of action of Ethyl 3-(dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylate involves interactions with specific molecular targets and pathways. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress levels. The indole core can interact with various biological receptors, potentially modulating signaling pathways involved in cell growth and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Dodecane-1-sulfonyl)-propionic acid ethyl ester
- 2-(Dodecane-1-sulfonyl)-ethanesulfonic acid 2,2,3,3-tetrafluoro-propyl ester
- [2-(Dodecane-1-sulfinyl)ethyl]trimethylsilane
Uniqueness
Ethyl 3-(dodecane-1-sulfinyl)-1-methyl-1H-indole-2-carboxylate stands out due to its combination of an indole core and a long alkyl chain with a sulfinyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
872593-10-7 |
|---|---|
Fórmula molecular |
C24H37NO3S |
Peso molecular |
419.6 g/mol |
Nombre IUPAC |
ethyl 3-dodecylsulfinyl-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C24H37NO3S/c1-4-6-7-8-9-10-11-12-13-16-19-29(27)23-20-17-14-15-18-21(20)25(3)22(23)24(26)28-5-2/h14-15,17-18H,4-13,16,19H2,1-3H3 |
Clave InChI |
VFGQBOKOGHBHMT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCS(=O)C1=C(N(C2=CC=CC=C21)C)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


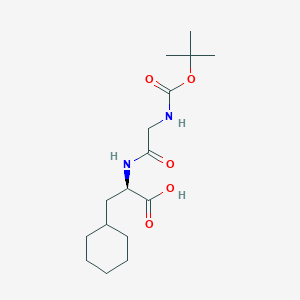
![3-{Methyl[6-(methylamino)hexyl]amino}propan-1-OL](/img/structure/B14202989.png)
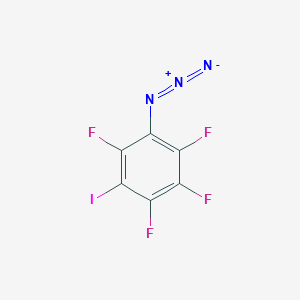
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
![4-[Bis(2-chloroethyl)amino]-3-(octanoyloxy)butanoic acid](/img/structure/B14203023.png)
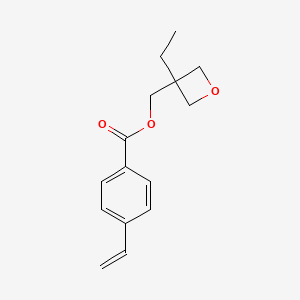
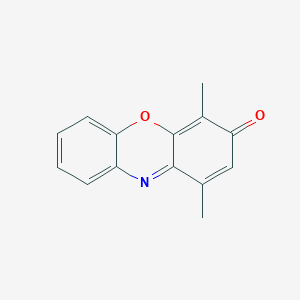
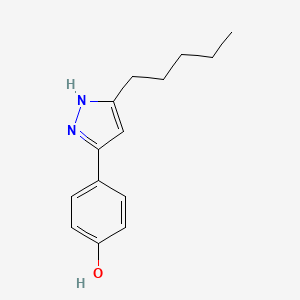
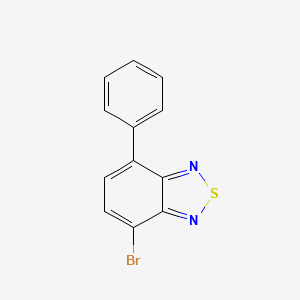
![3-Cyclohexyl-6-methyl-2-[(propan-2-yl)oxy]naphthalene-1,4-dione](/img/structure/B14203047.png)
